An In-Depth Technical Guide to the Chemical Properties of Methyl 2,4-dimethoxy-6-methylbenzoate
An In-Depth Technical Guide to the Chemical Properties of Methyl 2,4-dimethoxy-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis and medicinal chemistry, a nuanced understanding of the chemical characteristics of key building blocks is paramount. Methyl 2,4-dimethoxy-6-methylbenzoate, a polysubstituted aromatic ester, represents a scaffold of significant interest. Its unique arrangement of electron-donating and sterically influential groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecules and pharmacologically active agents. This technical guide provides a comprehensive exploration of the chemical properties of Methyl 2,4-dimethoxy-6-methylbenzoate, offering field-proven insights and detailed experimental considerations to empower researchers in their scientific endeavors. We will delve into its structural and physical characteristics, spectroscopic signature, synthesis and purification, chemical reactivity, and safety considerations, providing a holistic view for its effective utilization in the laboratory.
Structural and Physical Characteristics
Methyl 2,4-dimethoxy-6-methylbenzoate (IUPAC Name: methyl 2,4-dimethoxy-6-methylbenzoate) is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 6110-37-8 | [2] |
| Molecular Formula | C₁₁H₁₄O₄ | [2] |
| Molecular Weight | 210.23 g/mol | [2] |
| Melting Point | 48-50 °C | |
| Boiling Point | 320.2 °C at 760 mmHg | |
| Density | 1.097 g/cm³ | |
| Appearance | White crystalline solid | [1] |
The molecular structure features a benzene ring substituted with two methoxy groups at positions 2 and 4, a methyl group at position 6, and a methyl ester group at position 1. This substitution pattern has profound implications for the molecule's reactivity, which will be discussed in detail in a later section.
Spectroscopic Profile: Elucidating the Molecular Fingerprint
The structural identity of Methyl 2,4-dimethoxy-6-methylbenzoate is unequivocally established through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy groups.
-
Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.0-8.0 ppm) for the two non-equivalent protons on the benzene ring.
-
Methoxy Protons: Two singlets, each integrating to three protons, are expected for the two distinct methoxy groups.
-
Ester Methyl Protons: A singlet integrating to three protons will be present for the methyl group of the ester functionality.
-
Ring Methyl Protons: A singlet integrating to three protons will correspond to the methyl group directly attached to the aromatic ring.
¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
-
Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm) is characteristic of the ester carbonyl carbon.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically δ 100-160 ppm) for the six carbons of the benzene ring. The carbons bearing the methoxy groups will be significantly shielded (shifted upfield) due to the electron-donating effect of the oxygen atoms.
-
Methoxy Carbons: Two distinct signals in the region of δ 55-65 ppm are expected for the carbons of the two methoxy groups.
-
Ester Methyl Carbon: A signal around δ 50-55 ppm will correspond to the methyl carbon of the ester.
-
Ring Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm) will be observed for the methyl group attached to the ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of Methyl 2,4-dimethoxy-6-methylbenzoate is expected to show a molecular ion peak ([M]⁺) at m/z 210.[2]
Key Fragmentation Peaks: [2]
-
m/z 210: Molecular ion ([C₁₁H₁₄O₄]⁺)
-
m/z 179: Loss of a methoxy radical (•OCH₃) from the molecular ion. This is often a prominent peak for methyl esters.
-
m/z 178: Loss of methanol (CH₃OH) from the molecular ion.
-
m/z 121: Further fragmentation of the m/z 179 ion.
The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.
Figure 1: Predicted major fragmentation pathways of Methyl 2,4-dimethoxy-6-methylbenzoate in EI-MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 2,4-dimethoxy-6-methylbenzoate will exhibit characteristic absorption bands.[7][8][9]
-
C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the ester carbonyl group.
-
C-O Stretch: Strong bands in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ correspond to the C-O stretching vibrations of the ester and ether functionalities.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium to strong bands below 3000 cm⁻¹ corresponding to the methyl and methoxy groups.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
Synthesis and Purification
The synthesis of Methyl 2,4-dimethoxy-6-methylbenzoate can be achieved through several synthetic routes, typically involving the esterification of the corresponding benzoic acid. A general and reliable method involves the methylation of a dihydroxy-methylbenzoic acid precursor.[10][11][12]
Synthetic Protocol: Methylation of Methyl 2,4-dihydroxy-6-methylbenzoate
This protocol describes the synthesis of Methyl 2,4-dimethoxy-6-methylbenzoate via the methylation of methyl 2,4-dihydroxy-6-methylbenzoate using dimethyl sulfate.
Materials:
-
Methyl 2,4-dihydroxy-6-methylbenzoate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Anhydrous Acetone
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of methyl 2,4-dihydroxy-6-methylbenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add dimethyl sulfate (2.5 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the residue with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure Methyl 2,4-dimethoxy-6-methylbenzoate.
Figure 2: Workflow for the synthesis and purification of Methyl 2,4-dimethoxy-6-methylbenzoate.
Chemical Reactivity: A Tale of Sterics and Electronics
The reactivity of Methyl 2,4-dimethoxy-6-methylbenzoate is dictated by the interplay of its functional groups. The two methoxy groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions.[13] The methyl group is a weaker activating, ortho-, para-directing group. The methyl ester group is a deactivating, meta-directing group.
Electrophilic Aromatic Substitution
The high electron density of the benzene ring, due to the two methoxy groups, makes it susceptible to electrophilic attack. However, the positions of substitution are influenced by the directing effects of all substituents and steric hindrance. The positions ortho and para to the strongly activating methoxy groups are electronically favored.[13] The position between the two methoxy groups (C3) is sterically hindered. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group.
Nucleophilic Acyl Substitution
The ester functionality can undergo nucleophilic acyl substitution reactions.[14] However, the steric hindrance provided by the ortho-methyl group can significantly reduce the rate of reaction at the carbonyl carbon. Reactions such as hydrolysis or transesterification will likely require more forcing conditions (e.g., higher temperatures, stronger acids or bases) compared to less sterically hindered benzoates.
Applications in Research and Drug Development
While specific, widespread applications of Methyl 2,4-dimethoxy-6-methylbenzoate are not extensively documented in readily available literature, its structural motif is present in various natural products and pharmacologically active molecules. Polysubstituted aromatic compounds are crucial building blocks in medicinal chemistry. The unique substitution pattern of this molecule makes it a potential precursor for the synthesis of more complex molecular architectures with desired biological activities. For instance, compounds containing the dimethoxy-methylbenzoyl moiety have been investigated for their potential as anticancer agents.[15]
Safety and Handling
As a laboratory chemical, Methyl 2,4-dimethoxy-6-methylbenzoate should be handled with appropriate care. While a specific, detailed toxicology report for this compound is not available, general precautions for handling substituted aromatic esters should be followed.[16][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for the most up-to-date and comprehensive safety information.
Conclusion
Methyl 2,4-dimethoxy-6-methylbenzoate is a multifaceted molecule with a rich chemical character. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed by a suite of spectroscopic techniques. The interplay of its activating and deactivating substituents, coupled with steric considerations, governs its reactivity, making it a unique tool for synthetic chemists. While its full potential in drug discovery and materials science is still being explored, this guide provides a solid foundation for researchers to confidently and effectively utilize this compound in their pursuit of scientific innovation.
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